molecular formula C19H23NO3 B14752441 Piperdardine

Piperdardine

Cat. No.: B14752441
M. Wt: 313.4 g/mol
InChI Key: FNECAUUPWFQEGF-RPFQBYKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperdardine is a heterocyclic amine with the molecular formula (CH₂)₅NH. It consists of a six-membered ring containing five methylene bridges (–CH₂–) and one amine bridge (–NH–). This compound is known for its significant role in the synthesis of various pharmaceuticals and alkaloids. It is a colorless liquid with a characteristic odor and is widely used in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperdardine can be synthesized through several methods. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst: [ \text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}5\text{H}{10}\text{NH} ] Another method is the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods

Industrially, this compound is produced by the hydrogenation of pyridine, typically using a molybdenum disulfide catalyst. This method is efficient and widely adopted in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

Piperdardine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Piperdardine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: this compound derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a key component in the synthesis of various pharmaceuticals, including analgesics, antipsychotics, and anti-inflammatory agents.

    Industry: This compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

Piperdardine exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its versatile reactivity and wide range of applications. Its ability to form stable derivatives makes it a valuable building block in the synthesis of complex molecules. Additionally, its biological activities make it a promising candidate for drug development .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(2E,4E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,4-dien-1-one

InChI

InChI=1S/C19H23NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h1-2,5,9-11,14H,3-4,6-8,12-13,15H2/b2-1+,9-5+

InChI Key

FNECAUUPWFQEGF-RPFQBYKKSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C=C/CCC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CCCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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